Product packaging for Boc-Orn(Alloc)-OH(Cat. No.:CAS No. 171820-74-9)

Boc-Orn(Alloc)-OH

Cat. No.: B557112
CAS No.: 171820-74-9
M. Wt: 316.35 g/mol
InChI Key: OSIUYHBPBBOKMJ-JTQLQIEISA-N
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Description

Contextualizing Orthogonally Protected Amino Acid Building Blocks in Modern Organic Synthesis

The synthesis of peptides, polymers, and other complex molecules from amino acid precursors requires the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. evitachem.com The concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). nbinno.compeptide.com It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, leaving the other protecting groups intact. nbinno.compeptide.com This allows for the selective deprotection and subsequent modification of specific sites within a molecule in a predetermined order.

The two most widely used orthogonal protection schemes in SPPS are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. iris-biotech.de In these schemes, the α-amino group is temporarily protected with either Boc or Fmoc, while side-chain functionalities are protected with groups that are labile under different conditions (strong acid for Bzl and tBu). peptide.com This orthogonality is crucial for the stepwise assembly of amino acids into a defined peptide sequence. nbinno.com

Strategic Importance of Boc-Orn(Alloc)-OH as a Multifunctional Synthetic Intermediate

This compound, or N-α-(tert-butoxycarbonyl)-N-δ-(allyloxycarbonyl)-L-ornithine, is a prime example of an orthogonally protected amino acid that offers enhanced synthetic versatility beyond the standard protecting group schemes. Ornithine is a non-proteinogenic amino acid with a side chain terminating in a primary amine, providing an additional site for chemical modification. evitachem.com In this compound, the two amino groups are differentially protected, creating a powerful synthetic tool.

The strategic importance of this compound lies in the distinct cleavage conditions for the Boc and Alloc protecting groups:

The Boc (tert-butoxycarbonyl) group: This group protects the α-amino group and is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). evitachem.com This is a standard procedure in Boc-based solid-phase peptide synthesis.

The Alloc (allyloxycarbonyl) group: Protecting the δ-amino group of the ornithine side chain, the Alloc group is stable to the acidic conditions used to remove the Boc group. evitachem.com It is selectively removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. iris-biotech.deuci.edu

This orthogonal protection scheme allows for the selective deprotection of either the α-amino group for peptide chain elongation or the δ-amino group for side-chain modification at any stage of the synthesis. This capability is invaluable for the construction of complex and non-linear peptide architectures, including:

Cyclic Peptides: The ornithine side chain can be used as an anchor point for on-resin cyclization, a key strategy for producing conformationally constrained peptides with enhanced biological activity and stability. researchgate.net

Branched Peptides: The δ-amino group can serve as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides.

Peptide Conjugates: The selective deprotection of the Alloc group allows for the site-specific attachment of various molecules to the ornithine side chain, such as fluorescent dyes, imaging agents, lipids, or cytotoxic drugs for targeted delivery. chemimpex.com

Peptide Libraries: The versatility of this compound facilitates the creation of diverse peptide libraries with modifications at the ornithine side chain, which can be screened for novel biological activities. nbinno.com

In essence, this compound provides chemists with a "molecular switch" to precisely control the sequence of synthetic events, enabling the creation of tailored molecules with a high degree of complexity and functionality. This has profound implications for the development of new peptide-based therapeutics, diagnostic tools, and advanced biomaterials.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 171820-74-9
Molecular Formula C₁₄H₂₄N₂O₆
Molecular Weight 316.35 g/mol
Appearance White to off-white solid
Melting Point 124-129 °C
Solubility Soluble in common organic solvents such as dichloromethane (B109758) and dimethylformamide; insoluble in water.
Stability Stable under standard laboratory conditions but sensitive to strong acids and palladium catalysts.

(Data sourced from commercial supplier information)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O6 B557112 Boc-Orn(Alloc)-OH CAS No. 171820-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIUYHBPBBOKMJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373162
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171820-74-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171820-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Boc Orn Alloc Oh

Regioselective N-Protection Strategies for L-Ornithine Derivatives

The synthesis of Boc-Orn(Alloc)-OH from L-ornithine presents a challenge in differentiating between the α- and δ-amino groups, which have similar reactivity. Achieving regioselectivity is paramount to avoid the formation of undesired isomers. Several strategies have been developed to address this, primarily involving a stepwise protection approach.

A common method involves the initial protection of the δ-amino group of L-ornithine. This can be accomplished through various techniques, one of which is the copper-chelate method. In this approach, L-ornithine is treated with a copper(II) salt, which forms a complex that preferentially shields the α-amino and carboxyl groups. This allows for the selective reaction of the δ-amino group with an Alloc-donating reagent, such as allyl chloroformate, in a basic medium. Subsequent removal of the copper ion, typically with a chelating agent like EDTA, yields Nδ-Alloc-L-ornithine. The final step is the protection of the newly freed α-amino group with a Boc-donating reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. numberanalytics.com

Alternatively, one can start with the protection of the α-amino group. However, this is generally more challenging due to the similar pKa values of the two amino groups. Direct, selective α-protection often leads to a mixture of products. Therefore, the δ-protection first strategy is more commonly employed for its higher regioselectivity. The choice of protecting groups is critical; the Boc and Alloc groups are considered orthogonal because the Alloc group can be selectively removed in the presence of the Boc group using palladium catalysis, while the Boc group is cleaved under acidic conditions, leaving the Alloc group intact. google.comiris-biotech.de

Comparative Analysis of Solution-Phase and Solid-Phase Synthetic Approaches to this compound

The preparation of this compound can be carried out using either solution-phase or solid-phase synthesis techniques, each with its own set of advantages and disadvantages.

Solution-Phase Synthesis: This classical approach involves carrying out the reactions in a homogeneous solvent system. rsc.org It is highly scalable, making it suitable for the large-scale production of this compound. rsc.org The progress of the reaction can be easily monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification of the intermediate and final products is typically achieved through extraction and crystallization or column chromatography. While offering flexibility and scalability, solution-phase synthesis can be more time-consuming and labor-intensive due to the purification steps required after each reaction. iris-biotech.de There is also a higher potential for product loss during workup procedures. iris-biotech.de

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Scalability Readily scalable to large quantities. rsc.orgCan be challenging and costly to scale up.
Purification Requires extraction, crystallization, or chromatography after each step. iris-biotech.deSimplified purification by filtration and washing of the resin. iris-biotech.de
Reaction Monitoring Easily monitored by TLC, NMR, etc.More difficult to monitor directly.
Reaction Time Can be longer due to workup procedures.Generally faster due to simplified workup. iris-biotech.de
Yield Potential for product loss during purification. iris-biotech.deOften higher yields due to the use of excess reagents and simplified purification. iris-biotech.de
Automation Less amenable to automation.Easily automated. iris-biotech.de

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reagents.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. numberanalytics.com For the introduction of the Boc group using Boc₂O, common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane. numberanalytics.com The solvent should be inert to the reaction conditions and provide good solubility for the reactants.

Base: A base is required to neutralize the acid formed during the protection reaction and to deprotonate the amino group, increasing its nucleophilicity. numberanalytics.com Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used organic bases. numberanalytics.comacs.org The choice and amount of base can be critical; for instance, using a hindered base like DIPEA can sometimes minimize side reactions. The use of inorganic bases like sodium bicarbonate or sodium carbonate in aqueous-organic solvent mixtures is also common, particularly in the initial protection steps. rsc.org

Temperature: Most protection reactions are initially carried out at 0°C to control the exothermic reaction and then allowed to warm to room temperature. acs.org Careful temperature control can help to minimize the formation of by-products. numberanalytics.com

Reagent Stoichiometry: The molar ratio of the protecting group reagent (Boc₂O or allyl chloroformate) to the ornithine derivative is a critical parameter. A slight excess of the protecting group reagent is often used to ensure complete reaction, but a large excess can lead to difficulties in purification and potential side reactions.

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), DioxaneInert, good solubility for reactants. numberanalytics.com
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium BicarbonateNeutralizes acid, enhances nucleophilicity of the amine. numberanalytics.comacs.org
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions. acs.org
Boc-Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Commonly used, efficient Boc-donating reagent. numberanalytics.com
Alloc-Protecting Reagent Allyl chloroformateStandard reagent for introducing the Alloc group.

By systematically optimizing these conditions, researchers can achieve high yields and purity of this compound, a critical component for advancing peptide chemistry and the synthesis of complex peptide-based molecules.

Orthogonal Protecting Group Chemistry with Boc and Alloc on Ornithine Scaffolds

Principles of Orthogonal Deprotection Strategies for Boc- and Alloc-Protected Amine Functionalities

Orthogonal protection is a strategy in organic synthesis that employs multiple protecting groups that can be removed independently of one another under distinct reaction conditions. numberanalytics.comfiveable.mewikipedia.org This allows for the selective unmasking of a specific functional group in a molecule with multiple protected sites. numberanalytics.comgoogle.com The combination of Boc and Alloc protecting groups is a classic example of an orthogonal pair. organic-chemistry.orgbiosynth.comorganic-chemistry.org

The Boc group is categorized as an acid-labile protecting group. organic-chemistry.orgwikipedia.org It is stable under basic and hydrogenolysis conditions but is readily cleaved by strong acids. highfine.commasterorganicchemistry.com In contrast, the Alloc group is stable to both acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed reactions. biosynth.comhighfine.comsigmaaldrich.com This difference in lability is the cornerstone of their orthogonality. In a molecule like Boc-Orn(Alloc)-OH, the Nα-Boc group can be removed to allow for peptide chain elongation, while the Nδ-Alloc group remains intact for later side-chain modification, or vice-versa. researchgate.net

The principle of orthogonality is crucial in complex synthetic endeavors, such as the preparation of branched or cyclic peptides, where precise control over which amine is deprotected is necessary. researchgate.netsigmaaldrich.com The ability to deprotect one group while the other remains stable ensures that subsequent chemical transformations occur only at the desired location. numberanalytics.com

Table 1: Orthogonal Deprotection of Boc and Alloc Groups

Protecting Group Lability Common Deprotection Reagents Stability
Boc Acid-labile Trifluoroacetic acid (TFA), HCl Base, Hydrogenolysis, Pd(0)
Alloc Palladium-labile Pd(PPh₃)₄ with a scavenger Acid, Base

Selective Removal of the Boc Protecting Group and its Chemical Nuances

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its ease of removal under acidic conditions. masterorganicchemistry.combachem.comhighfine.com Typically, trifluoroacetic acid (TFA) is used for the deprotection of Boc groups. masterorganicchemistry.comjk-sci.com The reaction proceeds through the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, and the carbamic acid which decarboxylates. highfine.comjk-sci.com

While effective, the use of strong acids like TFA can sometimes lead to side reactions with sensitive amino acid residues. masterorganicchemistry.com Therefore, scavengers such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the cleavage cocktail to trap the reactive tert-butyl cations and prevent unwanted alkylation of residues like tryptophan or tyrosine. highfine.commasterorganicchemistry.com

The selectivity of Boc removal can be influenced by the reaction conditions. For instance, it is possible to selectively remove an Nα-Boc group in the presence of tert-butyl esters and ethers by using specific reagents and conditions. researchgate.netnih.gov A 4 M solution of hydrogen chloride (HCl) in anhydrous dioxane has been shown to selectively deprotect Nα-Boc groups in peptides while leaving tert-butyl-based side-chain protecting groups intact. researchgate.netnih.gov This selectivity is crucial for strategies that employ both N-terminal Boc protection and tert-butyl side-chain protection.

It is important to note that while Boc is generally stable to bases, certain highly basic conditions can lead to its removal, although this is not a standard deprotection method. highfine.com The primary and most reliable method for Boc group cleavage remains acidolysis. highfine.com

Palladium-Catalyzed Deprotection of the Alloc Group: Mechanism and Selectivity

The allyloxycarbonyl (Alloc) protecting group is prized for its stability towards both acidic and basic conditions, which are commonly used to remove Boc and Fmoc groups, respectively. highfine.comsigmaaldrich.com The removal of the Alloc group is achieved under mild conditions through a palladium(0)-catalyzed reaction. sigmaaldrich.combiotage.com

The mechanism of deprotection involves the formation of a π-allylpalladium intermediate. highfine.com The palladium(0) catalyst, often tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), oxidatively adds to the allyl group of the carbamate. thieme-connect.de This creates a reactive π-allylpalladium complex. In the presence of a nucleophilic scavenger, the allyl group is transferred from the palladium complex to the scavenger, which regenerates the Pd(0) catalyst and liberates the free amine. uva.nlgoogle.com

A variety of scavengers can be used in this process, including morpholine, dimethylamino-trimethylsilane, or phenylsilane (B129415). highfine.combiotage.com The choice of scavenger is important for achieving quantitative deprotection under mild conditions while avoiding unwanted side reactions. google.com For instance, amine-borane complexes have been used as scavengers to allow for fast deprotection under near-neutral conditions. rsc.org

The palladium-catalyzed deprotection of the Alloc group is highly selective. It does not affect acid-labile groups like Boc or base-labile groups like Fmoc, reinforcing its utility in orthogonal protection schemes. biosynth.com This selectivity allows for the unmasking of a specific amine on a complex peptide backbone for subsequent modification, such as cyclization or the attachment of labels. biotage.com Recent studies have also explored the use of microwave heating to accelerate the palladium-catalyzed deprotection, demonstrating that the reaction can be completed efficiently even under atmospheric conditions. biotage.com

Compatibility and Orthogonality of Boc/Alloc with Other Common Protecting Group Systems in Peptide Synthesis

The Boc/Alloc protecting group pair exhibits excellent compatibility and orthogonality with other common protecting group systems used in peptide synthesis, significantly expanding the strategic possibilities for creating complex peptides. biosynth.comsigmaaldrich.com

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), where the temporary Nα-protecting group (Fmoc) is removed by a base like piperidine (B6355638), both Boc and Alloc are completely stable. biosynth.comiris-biotech.de This allows for the incorporation of amino acids with side chains protected by Boc or Alloc. For example, Fmoc-Lys(Boc)-OH is a standard building block where the Boc group is stable to the piperidine used for Fmoc removal and is later cleaved with TFA during the final resin cleavage. peptide.com Similarly, an Alloc-protected side chain remains intact during both Fmoc deprotection and TFA cleavage, requiring a specific palladium-catalyzed step for its removal. sigmaaldrich.com

The orthogonality extends to other protecting groups as well. For example, the trityl (Trt) group and its derivatives (like Mmt), which are labile to very mild acid, can be used alongside Boc and Alloc. sigmaaldrich.comiris-biotech.de This allows for a multi-layered orthogonal protection scheme. The benzyl (B1604629) (Bzl) group, which is typically removed by hydrogenolysis, is also orthogonal to both Boc (acid-labile) and Alloc (palladium-labile). biosynth.comuwindsor.ca

This high degree of compatibility allows for the design of sophisticated synthetic routes involving multiple, selective deprotection steps. A peptide can be assembled on a solid support using Fmoc chemistry, with specific side chains protected by Boc, Alloc, and other orthogonal groups. Each of these groups can then be removed in a specific order to allow for sequential, site-specific modifications of the peptide while it is still attached to the resin. google.comiris-biotech.de

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine This compound
tert-butyloxycarbonyl Boc
Allyloxycarbonyl Alloc
Fluorenylmethyloxycarbonyl Fmoc
Trifluoroacetic acid TFA
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄
Trityl Trt
4-Methyltrityl Mtt
Benzyl Bzl
Nα-9-Fluorenylmethyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine Fmoc-Lys(Boc)-OH
Anisole
Thioanisole
Triisopropylsilane TIS
Morpholine
Dimethylamino-trimethylsilane
Phenylsilane

Applications of Boc Orn Alloc Oh in Advanced Peptide Synthesis

Integration of Boc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of this compound into solid-phase peptide synthesis (SPPS) is a well-established strategy for introducing ornithine residues with orthogonally protected side chains. This approach is fundamental for building complex peptide sequences on a solid support.

In SPPS, this compound is typically coupled to the growing peptide chain using standard peptide coupling reagents. The Nα-Boc group is stable to the conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, which is common in many SPPS protocols. The resin attachment is usually achieved by coupling the C-terminus of this compound to a resin-bound amino group or a pre-loaded linker. Common coupling agents include carbodiimides like DIC (1,3-Diisopropylcarbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or its activated derivatives such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and strategy is critical for achieving high coupling efficiency and minimizing side reactions. For instance, strategies might involve pre-activation of the carboxyl group of this compound before its addition to the resin-bound peptide.

During SPPS, maintaining the stereochemical integrity of amino acids is paramount. Racemization, the loss of enantiomeric purity, can occur during the activation and coupling steps. The use of appropriate coupling reagents and conditions, such as those involving additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole), helps to suppress racemization of the activated amino acid, including this compound. The Boc group on the side chain is generally stable to the piperidine (B6355638) treatment used for Fmoc removal, thus preventing unwanted side chain deprotection or reactions. The Alloc group is also stable under these conditions, ensuring its integrity until it is selectively removed later in the synthesis, typically via palladium catalysis.

Utilization of this compound in Solution-Phase Peptide Synthesis for Fragment Condensation

Beyond SPPS, this compound is also valuable in solution-phase peptide synthesis, particularly for fragment condensation. This approach involves synthesizing shorter peptide fragments separately and then coupling them together to form larger peptides. The orthogonal protecting groups on this compound allow for selective deprotection and coupling of these fragments. For example, after assembling a fragment containing this compound, the Nα-Boc group can be removed under acidic conditions, exposing the N-terminus for coupling with another peptide fragment. The Nδ-Alloc group remains intact, preserving the side chain's functionality until a later stage. This method is advantageous for synthesizing very long or difficult sequences where SPPS might encounter limitations.

Synthesis of Architecturally Complex Peptides via this compound

The presence of two distinct, orthogonally removable protecting groups on ornithine makes this compound an indispensable tool for constructing peptides with complex three-dimensional structures and branching patterns.

Ornithine's side chain amine provides a handle for cyclization. By incorporating this compound into a linear peptide sequence, the Nδ-Alloc group can be selectively removed using palladium catalysis (e.g., Pd(PPh₃)₄ with a scavenger like phenylsilane). The resulting free amine on the ornithine side chain can then be coupled with a carboxylic acid group elsewhere in the peptide chain, leading to the formation of cyclic peptides or macrocycles. This strategy is widely employed in the synthesis of natural products and peptidomimetics with enhanced stability and biological activity. For instance, after assembling a linear peptide containing this compound using Fmoc chemistry for the backbone, the Alloc group can be removed, and the side-chain amine can react with an activated C-terminal carboxyl group or an activated side-chain carboxyl group (e.g., of aspartic or glutamic acid) to form a lactam bridge.

The side chain amine of ornithine, protected by the Alloc group in this compound, is ideal for creating branched peptide structures. After incorporating this compound into a peptide chain, the Alloc group can be selectively removed, leaving the Nα-Boc group intact. The newly liberated side-chain amine can then serve as an initiation point for the synthesis of a second peptide chain, resulting in a branched peptide. This process can be repeated to create multi-antennary structures, where a central core peptide is decorated with multiple identical or different peptide arms. Such branched peptides have applications in drug delivery, vaccine development, and as scaffolds for combinatorial libraries. For example, a peptide synthesized using this compound can undergo Alloc deprotection, followed by coupling of another amino acid or peptide fragment to the side chain amine, effectively building a branch.

Explorations of Boc Orn Alloc Oh in Bioconjugation and Chemical Biology Research

Design and Synthesis of Molecular Transporters Incorporating Ornithine Derivatives

The incorporation of ornithine derivatives, facilitated by building blocks like Boc-Orn(Alloc)-OH, is a key strategy in the design of molecular transporters. These transporters are engineered to carry molecules across cellular membranes, a significant hurdle in drug delivery. The synthesis often involves solid-phase peptide synthesis (SPPS), where the orthogonal nature of the Boc and Alloc protecting groups is crucial. biosynth.comub.eduresearchgate.net The Alloc group can be selectively removed using palladium catalysis, leaving the Boc-protected α-amine and other acid-labile side-chain protecting groups intact. acs.orgiris-biotech.deiris-biotech.de This allows for the specific attachment of cargo molecules or other functional moieties to the δ-amine of the ornithine residue.

Research has shown that oligomers of ornithine can enhance the cellular uptake of peptides and other macromolecules. caymanchem.com The design of these transporters often involves creating guanidinium-rich structures, mimicking the cell-penetrating capabilities of naturally occurring peptides. The synthesis of such complex structures relies on the stepwise and controlled deprotection and coupling reactions enabled by orthogonally protected amino acids like this compound. nih.gov

Fabrication of Peptide-Based Imaging Probes and Diagnostic Agents

This compound is instrumental in the fabrication of sophisticated peptide-based imaging probes and diagnostic agents. acs.org The ability to selectively modify the ornithine side chain allows for the attachment of various imaging modalities, such as fluorophores and metal chelators for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). acs.org

A key application is in the development of multimodal imaging probes, which combine two or more imaging techniques to provide complementary information. acs.org For instance, a cyclic peptide targeting a specific tumor receptor can be synthesized using this compound. acs.org After cyclization, the Alloc group on the ornithine residue can be removed to attach a fluorescent dye for optical imaging. Subsequently, other functional groups on the peptide can be modified to include a chelator for radiolabeling, resulting in a dual PET/optical imaging agent. acs.org This strategic, stepwise modification is made possible by the orthogonal protection scheme of this compound. acs.orgacs.org

Table 1: Orthogonal Protecting Groups in Peptide Synthesis biosynth.comresearchgate.netacs.orgacs.org

Protecting GroupChemical NameCleavage Condition
Boctert-butyloxycarbonylAcidic conditions (e.g., TFA)
AllocallyloxycarbonylPalladium catalysis
Fmoc9-fluorenylmethyloxycarbonylBasic conditions (e.g., piperidine)
tButert-butylAcidic conditions (e.g., TFA)

Role of this compound in Drug Delivery Systems and Cellular Permeability Enhancement

The enhancement of cellular permeability is a major focus in drug delivery, and ornithine-containing peptides have shown significant promise in this area. caymanchem.com The use of this compound in the synthesis of drug delivery systems allows for the creation of conjugates where a therapeutic agent is linked to a cell-penetrating peptide (CPP). The positive charge of the ornithine side chain at physiological pH is believed to play a crucial role in interacting with the negatively charged cell membrane, facilitating entry.

The synthesis of these drug-peptide conjugates often involves the selective deprotection of the Alloc group on the ornithine residue within the CPP sequence, followed by the attachment of the drug molecule. creative-peptides.com This ensures that the drug is precisely positioned within the delivery vehicle. The versatility of this compound allows for its incorporation into various drug delivery platforms, including liposomes and nanoparticles, to improve their targeting and cellular uptake.

Application in the Development of Siderophore Analogs and Metal Chelation Studies

Siderophores are small molecules with a high affinity for iron, produced by microorganisms to scavenge this essential nutrient from their environment. The development of synthetic siderophore analogs is a promising strategy for various applications, including the development of novel antibiotics and diagnostic agents for bacterial infections. google.com Ornithine is a common component of natural siderophores, and this compound serves as a valuable building block for creating synthetic analogs.

Researchers can utilize this compound to construct peptide backbones and then, after selective deprotection of the Alloc group, introduce catechol or hydroxamate moieties that are responsible for iron chelation. This synthetic control allows for the systematic variation of the siderophore structure to optimize its metal-binding properties and biological activity. These studies contribute to a deeper understanding of microbial iron acquisition and can lead to new strategies for combating infectious diseases.

Investigation of Biochemical Pathways and Biological Activities with Ornithine-Containing Constructs

This compound facilitates the synthesis of well-defined ornithine-containing peptides and constructs, which are essential tools for investigating a wide range of biochemical pathways and biological activities. medchemexpress.com By incorporating ornithine at specific positions within a peptide sequence, researchers can probe enzyme-substrate interactions, study post-translational modifications, and elucidate the structure-activity relationships of bioactive peptides. nih.gov

For example, ornithine-containing peptides have been used to study the activity of enzymes involved in polyamine biosynthesis and to investigate the role of ornithine in various metabolic processes. researchgate.net The ability to create peptides with precise modifications, enabled by the orthogonal protection of this compound, is crucial for obtaining reliable and interpretable results in these complex biological studies. researchgate.net Furthermore, the incorporation of ornithine can enhance the stability of peptides against enzymatic degradation, making them more suitable for in vivo studies. nih.govnih.govresearchgate.netacs.org

Strategic Derivatization and Functionalization of Boc Orn Alloc Oh

Methods for Selective Functionalization of the δ-Amino Group of Ornithine

The selective functionalization of the δ-amino group of ornithine is critical for introducing a wide array of chemical moieties, thereby modulating the biological activity and properties of the resulting molecules. The use of orthogonal protecting groups, such as the Alloc group in Boc-Orn(Alloc)-OH, is a key strategy. The Alloc group is stable to the conditions used for removing the Fmoc and Boc protecting groups, which are commonly employed in solid-phase peptide synthesis (SPPS). sigmaaldrich.com This stability allows for the selective deprotection of the δ-amino group at a specific stage of the synthesis.

The removal of the Alloc group is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.comnih.gov This mild and specific deprotection method exposes the δ-amino group for subsequent reactions without affecting other protected functional groups in the peptide chain. nih.gov Once deprotected, the δ-amino group can be functionalized in numerous ways.

Common Functionalization Reactions:

Acylation: The free δ-amino group can be acylated with various carboxylic acids to introduce new side chains, labels, or cross-linking agents.

Guanidinylation: The conversion of the ornithine side chain to an arginine-like residue can be achieved through guanidinylation. This modification is often used to mimic arginine in peptides and can be crucial for biological activity. nih.gov For instance, on-resin guanidinylation of the deprotected ornithine moiety is a key step in the synthesis of ADP-ribosylated ubiquitin proteins. nih.gov

Alkylation: Reductive amination or other alkylation methods can be used to introduce alkyl groups, which can alter the steric and electronic properties of the side chain.

Conjugation: The exposed amine can serve as a handle for conjugation to other molecules, such as fluorescent dyes, biotin, or drug molecules. abyntek.com

The choice of functionalization method depends on the desired final product and its intended application. The ability to selectively modify the δ-amino group of ornithine has been instrumental in the development of peptidomimetics, enzyme inhibitors, and probes for studying biological processes. researchgate.netnih.gov

Functionalization MethodReagents and ConditionsResulting ModificationKey Application
Alloc DeprotectionPd(PPh₃)₄, scavenger (e.g., PhSiH₃)Free δ-amino groupEnables subsequent functionalization
GuanidinylationN,N'-Di-Boc-N''-triflylguanidineArginine-like side chainMimicking arginine, synthesis of modified proteins nih.gov
AcylationActivated carboxylic acids (e.g., NHS esters)Amide bond formationIntroduction of labels, linkers, or new side chains
BiotinylationBiotin-NHSBiotinylated peptideAffinity purification, detection
Fluorescent LabelingFluorescent dye-NHS esterFluorescently tagged peptideFRET studies, imaging

Post-Synthetic Modifications and Bioconjugation Reactions on this compound Derived Peptides

Post-synthetic modification (PSM) refers to the chemical alteration of a peptide after its assembly on a solid support or in solution. This compound is an invaluable building block for PSM due to the orthogonality of the Alloc group. sigmaaldrich.com This allows for the selective deprotection and modification of the ornithine side chain after the main peptide backbone has been synthesized. nih.govnih.gov

A key advantage of this approach is the ability to introduce functionalities that are not compatible with the conditions of peptide synthesis. abyntek.com For example, complex or sensitive molecules can be conjugated to the peptide after the harsh cleavage and deprotection steps.

Common Post-Synthetic Modification Strategies:

On-Resin Modification: The Alloc group can be selectively removed while the peptide is still attached to the solid support. nih.govnih.gov This "on-resin" modification benefits from the pseudo-dilution effect, which can lead to higher yields of intramolecular reactions, such as cyclization, and reduce intermolecular side reactions. nih.gov

Solution-Phase Modification: Alternatively, the fully protected peptide can be cleaved from the resin, and the Alloc group can be removed in solution, followed by functionalization of the δ-amino group.

Bioconjugation: This involves linking the peptide to a biomolecule, such as another peptide, a protein, a nucleic acid, or a carbohydrate. The selectively deprotected ornithine side chain provides a specific site for this conjugation. abyntek.com Common bioconjugation chemistries include amide bond formation, reductive amination, and click chemistry. abyntek.com

The versatility of PSM on ornithine-containing peptides has led to the development of a wide range of bioconjugates with applications in drug delivery, diagnostics, and fundamental biological research. For example, peptides containing Alloc-protected ornithine have been used to synthesize ubiquitin proteins with site-specific ADP-ribosylation. nih.govacs.org

Modification StrategyDescriptionExample Application
On-Resin CyclizationThe deprotected δ-amino group reacts with the C-terminus of the peptide while still on the solid support.Synthesis of cyclic peptides with constrained conformations. nih.gov
Site-Specific LabelingA fluorescent dye or other tag is attached to the deprotected ornithine side chain.Creation of probes for fluorescence resonance energy transfer (FRET) studies. caltech.edu
Peptide-Oligonucleotide ConjugationAn oligonucleotide is linked to the peptide via the ornithine side chain.Development of novel therapeutics and diagnostic tools. csic.es
Synthesis of LipopeptidesA fatty acid is attached to the ornithine side chain to enhance membrane interaction.Creation of potent antimicrobial agents. researchgate.net

Development of Novel Ornithine Derivatives for Specialized Research Applications

The strategic modification of the ornithine side chain, facilitated by precursors like this compound, has led to the creation of a diverse array of novel derivatives for specialized research applications. These derivatives often possess unique properties that make them valuable tools for studying complex biological systems.

Examples of Novel Ornithine Derivatives and Their Applications:

Metal-Chelating Derivatives: The synthesis of Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-L-ornithine has produced a precursor for metal-chelating amino acids. nih.gov Peptides incorporating this derivative have been shown to form complexes with metal ions like zirconium(IV) and titanium(IV), making them useful for applications in bioinorganic chemistry and the development of metalloenzyme inhibitors. nih.gov

Fluorescent Chemosensors: Peptides containing ornithine derivatives have been designed as fluorescent chemosensors for detecting divalent metal cations. caltech.edu By incorporating fluorophores and metal-binding functionalities, these sensors can selectively report on the concentration of specific metal ions, which is crucial for understanding their roles in biological processes. caltech.edu

Antimicrobial Peptidomimetics: Cationic amphiphiles based on L-ornithine have been synthesized and shown to possess significant antibacterial activity. researchgate.net These compounds often feature lipophilic moieties attached to the ornithine side chain, which allows them to disrupt bacterial membranes. The development of such derivatives is a promising strategy for combating antibiotic resistance. researchgate.net

Probes for Post-Translational Modifications: As mentioned previously, Alloc-protected ornithine is a key component in the chemical synthesis of proteins with specific post-translational modifications, such as ADP-ribosylation. nih.gov This allows researchers to generate homogenous samples of modified proteins to study their structure and function, which is often difficult to achieve through biological expression systems. nih.govacs.org

The continuous development of new synthetic methodologies and a deeper understanding of structure-activity relationships are driving the creation of increasingly sophisticated ornithine derivatives. These molecules are not only expanding the chemical toolbox available to researchers but are also paving the way for new therapeutic and diagnostic strategies.

Derivative TypeKey Structural FeatureResearch Application
Metal-Chelating OrnithineN(δ)-acetyl-N(δ)-hydroxy functionalityMetal ion chelation, development of novel metal complexes nih.gov
Fluorescent Ornithine ProbesConjugated fluorophoresDetection of metal ions, FRET-based assays caltech.edu
Lipophilic Ornithine DerivativesAttached fatty acid chainsAntimicrobial agents, membrane-active peptides researchgate.net
Ornithine-based PTM PrecursorsOrthogonally protected side chainSynthesis of proteins with site-specific post-translational modifications nih.govacs.org

Emerging Research Frontiers and Methodological Advancements with Boc Orn Alloc Oh

Addressing Synthetic Challenges and Enhancing Efficiency in Peptide Construct Preparation

The synthesis of peptides incorporating modified amino acids like ornithine often presents unique challenges, particularly concerning coupling efficiency and the prevention of side reactions. Boc-Orn(Alloc)-OH addresses some of these issues by providing well-defined protection, yet its integration into peptide chains still requires careful optimization of synthetic protocols.

One significant challenge in peptide synthesis is the coupling of amino acids, especially when dealing with sterically hindered or less reactive residues. While standard coupling reagents are often employed, the efficiency can vary depending on the specific sequence and the nature of the protected amino acid. Research indicates that difficult couplings, particularly involving secondary amines, can be overcome by employing potent coupling agents such as 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (B91526) (CIP) or HATU, often in combination with bases like 2,4,6-collidine or DIEA, and additives like HOAt nih.gov.

Furthermore, certain synthetic conditions can lead to undesired side reactions, such as rearrangements. For instance, a Smiles rearrangement has been observed under mild sulfonylation conditions during the synthesis of certain peptide fragments, which can alter the intended structure and necessitate careful control of reaction parameters or the selection of alternative protecting group strategies nih.gov. The allyloxycarbonyl (Alloc) group itself, while orthogonal and removable under mild palladium-catalyzed conditions, requires specific reagents like Pd(PPh₃)₄ and phenylsilane (B129415) for efficient deprotection acs.orgiris-biotech.denih.gov. The choice of palladium catalyst and scavenger is critical to ensure complete deprotection without affecting other sensitive groups or the peptide backbone acs.orgiris-biotech.denih.govtandfonline.com.

Enhancing the efficiency of peptide synthesis also involves minimizing racemization during coupling steps. The use of specific coupling reagents and optimized reaction times, as well as careful selection of solvents and bases, helps maintain the stereochemical integrity of the amino acid residues nih.govnih.gov. The Boc group on the α-amine and the Alloc group on the δ-amine of ornithine are designed to be compatible with standard Fmoc or Boc solid-phase peptide synthesis (SPPS) strategies, allowing for sequential coupling and deprotection steps iris-biotech.denih.govpeptide.com.

Synthetic ChallengeMitigation Strategy/ReagentBenefitsReference(s)
Difficult coupling of secondary aminesUse of potent coupling reagents (CIP, HATU) and optimized conditionsImproved coupling efficiency, reduced side products nih.gov
Smiles rearrangement during sulfonylationSequence optimization, modification of side-chain protecting groups (e.g., Acm for Cys)Prevents structural alteration, ensures correct peptide sequence nih.gov
Racemization during couplingUse of specific coupling reagents (CIP, HATU), controlled reaction timesMaintains stereochemical integrity of amino acids nih.gov
Alloc group deprotectionPalladium catalysis (e.g., Pd(PPh₃)₄) with phenylsilane or similar reagentsOrthogonal removal under mild conditions, compatible with acid-labile groups acs.orgiris-biotech.denih.gov
Potential side reactions with protecting groupsCareful selection of orthogonal protecting groups and deprotection conditionsEnables selective modification and assembly of complex peptide structures acs.orgiris-biotech.depeptide.com

Potential for Novel Therapeutic and Diagnostic Applications

The unique chemical properties of this compound make it a valuable component in the design of advanced peptide-based therapeutics and diagnostics. The ability to selectively deprotect the Alloc group under mild, palladium-catalyzed conditions allows for site-specific modifications, such as conjugation with imaging agents, therapeutic payloads, or targeting moieties.

One prominent area of application is in the development of peptide imaging probes . By incorporating this compound into peptides designed to target specific cellular receptors or tissues, researchers can utilize the Alloc group as an attachment point for fluorophores or radiolabeling agents. For example, peptides targeting the αvβ3 integrin receptor, relevant in glioblastoma imaging, have been functionalized using ornithine derivatives, enabling multimodal imaging capabilities through the selective attachment of chelators for radiometals (e.g., ⁶⁸Ga) and fluorescent dyes acs.org. The ornithine residue itself can influence the peptide's pharmacokinetic properties and cellular uptake chemicalbook.com.

In therapeutic peptide design , the incorporation of modified ornithine residues can enhance peptide stability against proteolytic degradation or modulate their pharmacokinetic profiles. For instance, research into antimicrobial peptides (AMPs) has explored the use of ornithine derivatives to balance hydrophobicity and charge, leading to improved stability and enhanced potency against resistant bacterial strains tandfonline.com. Furthermore, the ability to selectively deprotect the Alloc group allows for the introduction of lipidic tags or other modifications that can promote self-assembly, a property beneficial for drug delivery systems tandfonline.com.

This compound is also instrumental in the synthesis of cyclic peptides . The Alloc group can be deprotected to reveal a primary amine, which can then participate in cyclization reactions, such as native chemical ligation (NCL) or lactamization, to form macrocyclic structures acs.orgnih.govnih.govacs.org. Cyclic peptides often exhibit improved conformational rigidity, enhanced stability, and better cell permeability compared to their linear counterparts, making them attractive candidates for drug development. The ability to perform modifications before or after cyclization, facilitated by the orthogonal protection of this compound, offers considerable flexibility in designing peptides with tailored properties acs.orgnih.govnih.govacs.org.

Application AreaRole of this compoundSpecific Benefits / ExamplesReference(s)
Diagnostic/Imaging ProbesSite for selective labeling (fluorophores, chelators) via Alloc deprotectionMultimodal imaging probes for tumor targeting (e.g., αvβ3 integrin); attachment of radiometals (⁶⁸Ga) and fluorescent dyes acs.org acs.org
Therapeutic PeptidesModulating peptide properties (stability, cell permeability, self-assembly)Enhanced cell permeability of GFP-labeled peptides chemicalbook.com; Antimicrobial peptide analogs with improved stability and potency tandfonline.com; lipidic tag conjugation tandfonline.com tandfonline.comchemicalbook.com
Cyclic Peptide SynthesisFacilitating site-specific cyclization and double labelingFormation of macrocyclic structures with enhanced rigidity, stability, and cell penetration; head-to-tail cyclization acs.orgnih.govnih.govacs.org acs.orgnih.govnih.govacs.org
Peptide-Drug ConjugatesEnabling conjugation of therapeutic payloads or targeting agentsPotential for targeted drug delivery systems, "Trojan Horse" strategies iris-biotech.de iris-biotech.de

Advancements in Analytical Techniques for Characterizing this compound and its Derivatives in Complex Matrices

The accurate characterization of this compound and peptides incorporating this residue is paramount for ensuring synthesis quality and validating biological activity. Modern analytical techniques play a critical role in assessing purity, confirming molecular weight, and elucidating structural integrity, especially when these compounds are present in complex biological or synthetic matrices.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the cornerstone for analyzing peptide purity. Standard methodologies involve using C18 stationary phases with acidic mobile phases, typically containing trifluoroacetic acid (TFA), and employing acetonitrile (B52724) gradients to achieve separation nih.govacs.orgnih.govchromatographyonline.com. HPLC allows for the quantification of the target peptide and the detection of impurities, such as truncated sequences, deletion sequences, or byproducts from side reactions nih.govchromatographyonline.com. The retention times and peak shapes provide crucial information about the peptide's composition and purity.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is indispensable for confirming the molecular identity of synthesized peptides. Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used to ionize peptides, providing accurate mass-to-charge ratios ([M+H]⁺) that can be compared to theoretical masses nih.govacs.org. High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the determination of elemental composition and further confirmation of the peptide's structure, including the presence and correct placement of modified amino acids like this compound nih.govacs.org. MS can also detect subtle modifications or degradation products that might not be apparent by HPLC alone.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, complementing MS data by revealing the connectivity of atoms within the molecule. While typically applied to smaller molecules or purified peptide fragments, NMR can confirm the presence and environment of specific functional groups, including those associated with the Boc and Alloc protecting groups, and the ornithine side chain itself acs.org.

Other techniques, such as thin-layer chromatography (TLC), are often used for rapid monitoring of reaction progress during synthesis and purification steps nih.govub.eduresearchgate.net. However, for definitive characterization and purity assessment, HPLC and MS remain the primary analytical tools.

Analytical TechniquePrimary ApplicationKey Parameters / MethodologiesReference(s)
HPLC (RP-HPLC) Purity assessment, separation of peptide mixturesC18 columns, acidic mobile phases (e.g., 0.1% TFA), acetonitrile gradients nih.govacs.orgnih.govchromatographyonline.com nih.govacs.orgnih.govchromatographyonline.com
Mass Spectrometry (MS) Molecular weight confirmation, identificationElectrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS) nih.govacs.org nih.govacs.org
LC-MS Combined purity analysis and molecular identificationIntegration of HPLC separation with MS detection acs.org acs.org
NMR Spectroscopy Detailed structural elucidation, confirmation of functional groups¹H NMR, ¹³C NMR (typically for smaller molecules or fragments) acs.org acs.org
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity checksVarious solvent systems (e.g., EtOAc/Hexane, DCM/MeOH) nih.govub.eduresearchgate.net nih.govub.eduresearchgate.net

Q & A

Q. Troubleshooting :

  • Perform TLC monitoring (Rf ~0.5 in 1:1 ethyl acetate/hexane) to confirm reaction completion.
  • Optimize stoichiometry (1.2 equiv. Boc₂O and 1.1 equiv. Alloc-Cl) .

Basic: What analytical techniques are critical for characterizing this compound in research?

  • NMR Spectroscopy : ¹H NMR confirms Boc (1.4 ppm, singlet) and Alloc (5.2–5.9 ppm, multiplet) groups.
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
  • Melting Point : Observed range of 120–125°C (decomposition) .
  • HPLC-MS : Ensures >98% purity for downstream applications .

Advanced: How is this compound integrated into peptidomimetic drug delivery systems?

This compound serves as a building block for lipid-conjugated peptides in nanoparticle formulations. For example, in , it was coupled to cholesterol derivatives using PyBOP/DIPEA in DCM to create cationic lipid nanoparticles for nucleic acid delivery. Key steps:

Esterification : React this compound with cholesterol chloroformate.

Deprotection : Remove Alloc to expose the δ-amine for nucleic acid binding.
Critical Parameter : Maintain a 4:1 molar ratio of peptide to cholesterol for optimal nanoparticle stability .

Basic: What are the storage and handling protocols for this compound?

  • Storage : Aliquot and store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis.
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) for SPPS.
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions .

Advanced: How can researchers optimize this compound incorporation into complex peptides with minimal racemization?

Racemization during coupling is minimized by:

  • Low Temperature : Conduct reactions at 0–4°C .
  • Coupling Agents : Use HOBt/DIC instead of carbodiimides to reduce side reactions.
  • Monitoring : Check for diastereomers via chiral HPLC (e.g., Chirobiotic T column) .

Basic: What safety precautions are necessary when working with this compound?

  • Toxicity : Avoid inhalation/contact; use fume hoods and PPE.
  • Waste Disposal : Neutralize acidic waste (e.g., TFA) with bicarbonate before disposal.
  • Emergency Measures : Rinse skin/eyes with water for 15 minutes if exposed .

Advanced: How does this compound compare to other protected ornithine derivatives (e.g., Boc-Orn(Z)-OH) in peptide synthesis?

  • Deprotection Efficiency : Alloc is removed under milder conditions than Z (benzyloxycarbonyl), which requires HBr/acetic acid.
  • Orthogonality : Boc/Alloc offers better compatibility with Fmoc-based SPPS than Boc/Z.
  • Cost : Alloc reagents are more expensive but reduce side reactions in sensitive sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.